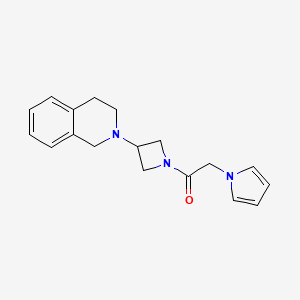
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound, notable for its unique structure comprising several functional groups. It serves as an interesting molecule in synthetic organic chemistry, pharmaceutical chemistry, and potentially other scientific fields due to its structural diversity and reactive potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:
Formation of 3,4-dihydroisoquinoline: : Starting from benzylamine and acrylonitrile, cyclization leads to the formation of the dihydroisoquinoline ring.
Azetidine Ring Formation: : Reacting the dihydroisoquinoline with an epoxide or appropriate halide under basic conditions to form the azetidine ring.
Ethanone Derivative Formation: : Coupling the azetidine intermediate with a pyrrole derivative, often via a nucleophilic substitution or condensation reaction.
Industrial Production Methods
In an industrial setting, the production would likely be optimized for scale, involving continuous flow chemistry techniques, catalytic systems to ensure higher yields, and the usage of solvents and conditions that promote efficient product separation and purification.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can participate in various chemical reactions:
Oxidation: : Oxidizing agents like PCC or DMP can potentially convert secondary amines to their corresponding oximes or nitroso derivatives.
Reduction: : Hydrogenation or hydride transfer reagents can reduce the azetidine ring or the pyrrole ring.
Substitution: : Electrophilic or nucleophilic substitution at the pyrrole ring or the ethanone group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, PCC, DMP.
Reduction: : Catalytic hydrogenation (Pd/C), Lithium aluminum hydride.
Substitution: : Sodium hydride, Halogenated reagents, Grignard reagents.
Major Products Formed
Oxidation: : Oximes, nitroso compounds.
Reduction: : Amine derivatives.
Substitution: : Varies based on the nucleophile/electrophile used but can lead to substituted ethanone derivatives or pyrrole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, the compound serves as a precursor to more complex molecules, owing to its multi-functional groups that can be manipulated for creating diverse chemical entities.
Biology and Medicine
The structural features of the compound might present biological activity, making it a candidate for pharmaceutical research, particularly in the realm of central nervous system agents or anticancer compounds.
Industry
Mechanism of Action
Understanding the mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone requires insight into its interaction with biological targets.
Molecular Targets: : Enzymes involved in neurotransmitter synthesis or receptors in the CNS could be potential targets.
Pathways: : Interaction with neuronal receptors or enzyme inhibition pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylethanone
1-(3-(2H-Isoquinolin-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Uniqueness
The unique arrangement of the azetidine, pyrrole, and dihydroisoquinoline moieties provides a distinctive scaffold for biological activity, compared to other similar compounds which might lack one or more of these groups.
By exploring the preparation, reactions, applications, mechanisms, and comparative aspects of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, we see the intricate dance of synthetic chemistry and potential real-world applications making this compound a subject of scientific intrigue.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(14-19-8-3-4-9-19)21-12-17(13-21)20-10-7-15-5-1-2-6-16(15)11-20/h1-6,8-9,17H,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXGSPWIQQSGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B2951859.png)
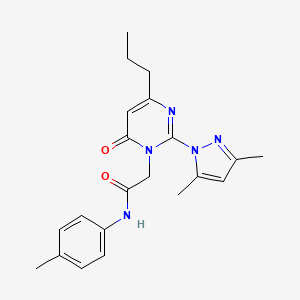
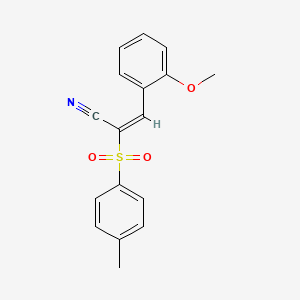
![5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2951862.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2951866.png)
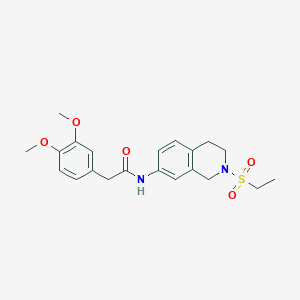
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2951871.png)
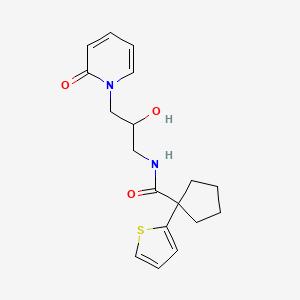
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2951873.png)
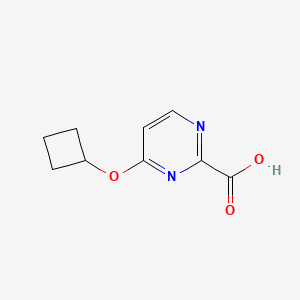
![4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)
![5,6-Difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B2951880.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2951881.png)
